molecular formula C2H7NO.BH3O3<br>C2H10BNO4 B12298198 (2-Hydroxyethyl)ammonium dihydrogen orthoborate CAS No. 26038-87-9

(2-Hydroxyethyl)ammonium dihydrogen orthoborate

Cat. No.: B12298198
CAS No.: 26038-87-9
M. Wt: 122.92 g/mol
InChI Key: QIDCRGDFWRMBJC-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)ammonium dihydrogen orthoborate (CAS 68298-96-4), also known as 2-[(2-hydroxyethyl)amino]ethyl dihydrogen orthoborate, is an ionic liquid (IL) or coordination compound with the molecular formula C₄H₁₂BNO₄ and a molecular weight of 148.95 g/mol . Key physicochemical properties include:

  • Density: 1.2 ± 0.1 g/cm³
  • Boiling Point: 343.2 ± 48.0 °C
  • pKa: 8.81 ± 0.43

This compound is synthesized via the reaction of diethanolamine with boric acid, forming a borate ester with a hydroxyl-rich ammonium cation . Its applications span lubricant additives, corrosion inhibitors, and halogen-free ILs due to its ability to form stable boundary layers in tribological systems .

Properties

CAS No.

26038-87-9

Molecular Formula

C2H7NO.BH3O3
C2H10BNO4

Molecular Weight

122.92 g/mol

IUPAC Name

2-aminoethanol;boric acid

InChI

InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H

InChI Key

QIDCRGDFWRMBJC-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(CO)N

physical_description

Liquid, Other Solid;  Other Solid;  Liquid
Liquid

Related CAS

68797-44-4

Origin of Product

United States

Preparation Methods

Key Parameters:

  • Molar Ratio : Stoichiometric 1:1 ratio ensures complete conversion. Excess ethanolamine improves yield but complicates purification.
  • Temperature : Room temperature (20–25°C) suffices for lab-scale synthesis, while industrial processes use 40–60°C to accelerate kinetics.
  • Solvent : Water or ethanol; aqueous solutions yield crystalline products, while ethanol facilitates faster drying.
  • Catalysts : None required, though trace HCl (0.1–0.5 mol%) reduces reaction time by 30%.

Table 1: Optimization of Direct Neutralization Method

Parameter Lab-Scale Conditions Industrial-Scale Conditions Yield (%)
Temperature 25°C 50°C 92–95
Reaction Time 4–6 hours 2–3 hours 94–97
Solvent H₂O H₂O/EtOH (3:1) 95
Purification Recrystallization (H₂O) Vacuum evaporation 98

Sources:

Alternative Synthesis via Boron Oxide

Boron oxide (B₂O₃) serves as a cost-effective boron source in large-scale production. The exothermic reaction with ethanolamine proceeds as:

$$
\text{B}2\text{O}3 + 3 \text{NH}2\text{CH}2\text{CH}2\text{OH} + 3 \text{H}2\text{O} \rightarrow 2 \text{NH}3^+\text{CH}2\text{CH}2\text{OH} \cdot \text{H}2\text{BO}_3^- + \text{Heat}
$$

Advantages:

  • Higher boron content per mole reduces raw material costs by ~20% compared to H₃BO₃.
  • Reaction completes in 1.5–2 hours at 80°C due to enhanced reactivity of B₂O₃.

Challenges:

  • Requires precise moisture control to prevent premature hydrolysis.
  • Generates amorphous intermediates, necessitating extended crystallization times.

Metathesis Reaction with Sodium Borate

A less common approach employs sodium borate (Na₂B₄O₇) and ethanolamine hydrochloride:

$$
\text{Na}2\text{B}4\text{O}7 \cdot 10\text{H}2\text{O} + 4 \text{NH}2\text{CH}2\text{CH}2\text{OH} \cdot \text{HCl} \rightarrow 4 \text{NH}3^+\text{CH}2\text{CH}2\text{OH} \cdot \text{H}2\text{BO}3^- + 2 \text{NaCl} + 13 \text{H}_2\text{O}
$$

Key Features :

  • Suitable for high-purity (>99%) batches required in pharmaceutical applications.
  • Sodium chloride byproduct removed via fractional crystallization or ion exchange.

Industrial-Scale Production Protocols

Continuous Flow Reactor Design

Modern facilities utilize tubular reactors with the following specifications:

  • Residence Time : 30–45 minutes
  • Throughput : 500–1,000 kg/hr
  • Energy Consumption : 0.8–1.2 kWh/kg

Purification Techniques

  • Crystallization : Cooling saturated aqueous solutions to 5°C yields needle-like crystals.
  • Spray Drying : Produces amorphous powder with 98% purity, ideal for coating applications.

Table 2: Comparative Analysis of Industrial Methods

Method Purity (%) Energy Efficiency Scalability
Batch Neutralization 95–98 Moderate High
Boron Oxide Route 92–95 High Moderate
Metathesis Reaction 99+ Low Limited

Sources:

Mechanochemical Synthesis

Emerging research explores solvent-free synthesis using ball milling:

  • Conditions : Stainless steel jars, 300 rpm, 2 hours
  • Yield : 89% without purification
  • Advantages : Reduces solvent waste by 100%; suitable for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)ammonium dihydrogen orthoborate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form boric acid and ethanolamine.

    Esterification: It can react with alcohols to form esters.

    Acid-Base Reactions: It can act as a weak acid or base, depending on the reaction conditions.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Esterification: Alcohols and acid catalysts are used, and the reaction is conducted under reflux conditions.

    Acid-Base Reactions: Various acids or bases can be used, and the reaction conditions vary depending on the desired outcome.

Major Products Formed

    Hydrolysis: Boric acid and ethanolamine.

    Esterification: Esters of boric acid and ethanolamine derivatives.

    Acid-Base Reactions: Various salts and complexes depending on the reactants used.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
One of the most promising applications of (2-hydroxyethyl)ammonium dihydrogen orthoborate is in the field of drug delivery. Its properties as a surfactant enhance the solubility and bioavailability of hydrophobic drugs. The compound can be utilized in liposomal formulations, which are known for their ability to encapsulate both hydrophilic and hydrophobic agents, thereby improving drug delivery efficiency and targeting capabilities .

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in pharmaceutical formulations aimed at combating infections. Its efficacy in inhibiting bacterial growth has been documented, suggesting potential applications in topical antiseptics and wound care products .

Materials Science

Flame Retardants
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is recognized for its flame-retardant properties. It can be incorporated into polymer matrices to enhance fire resistance without significantly compromising mechanical properties. Studies have shown that composites modified with ammonium borates demonstrate improved flame retardancy compared to unmodified counterparts .

Glass Reinforced Composites
The compound has been investigated for use in glass-reinforced epoxy composites, where it serves to enhance thermal stability and reduce flammability. This application is particularly relevant in industries such as automotive and aerospace, where material performance under extreme conditions is critical .

Agricultural Applications

Soil Amendments
In agriculture, (2-hydroxyethyl)ammonium dihydrogen orthoborate can be used as a soil amendment. Its boron content is beneficial for plant growth, particularly in crops that require boron for optimal development. The compound aids in improving nutrient uptake and can enhance crop yields when applied appropriately .

Pesticide Formulations
The compound's surfactant properties make it suitable for inclusion in pesticide formulations, improving the efficacy of active ingredients by enhancing their adherence to plant surfaces and increasing absorption rates .

Environmental Applications

Corrosion Inhibition
(2-Hydroxyethyl)ammonium dihydrogen orthoborate has been employed as a corrosion inhibitor in various industrial applications. Its ability to form protective layers on metal surfaces helps mitigate corrosion processes, thus extending the lifespan of equipment and structures exposed to harsh environments .

Cleaning Agents
Due to its surfactant properties, this compound is also utilized in cleaning agents. It effectively reduces surface tension, facilitating the removal of dirt and grime from various surfaces without causing damage .

Summary Table of Applications

Application Area Specific Uses
PharmaceuticalsDrug delivery systems, antimicrobial formulations
Materials ScienceFlame retardants, glass reinforced composites
AgricultureSoil amendments, pesticide formulations
Environmental ScienceCorrosion inhibitors, cleaning agents

Case Studies

  • Liposomal Drug Delivery Systems
    • A study highlighted the use of liposomes incorporating (2-hydroxyethyl)ammonium dihydrogen orthoborate to enhance the delivery of anticancer drugs. The results showed improved targeting to tumor sites with reduced systemic toxicity compared to conventional formulations .
  • Flame Retardancy in Composites
    • Research on glass-reinforced epoxy composites demonstrated that adding (2-hydroxyethyl)ammonium dihydrogen orthoborate significantly improved flame retardancy while maintaining mechanical integrity during high-temperature exposure .
  • Agricultural Yield Improvement
    • Field trials indicated that crops treated with (2-hydroxyethyl)ammonium dihydrogen orthoborate showed a marked increase in yield due to enhanced nutrient uptake facilitated by the compound's properties .

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen orthoborate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. In industrial applications, it acts by forming protective layers on surfaces, preventing oxidation and corrosion.

Comparison with Similar Compounds

Bis(2-hydroxyethyl)ammonium Dihydrogen Orthoborate (CAS 64612-24-4)

  • Molecular Formula: C₄H₁₂BNO₄ (identical to the target compound).
  • Key Difference: The cation is bis(2-hydroxyethyl)ammonium, lacking the additional hydroxyl group present in triethanolamine derivatives.
  • Applications : Primarily used in corrosion inhibition, but less effective in lubrication compared to halogenated ILs due to abrasive wear mechanisms .

Tri(2-hydroxyethyl)ammonium Dihydrogen Orthoborate (CAS 10220-75-4)

  • Molecular Formula: C₆H₁₈BNO₆.
  • Molecular Weight : 219.03 g/mol.
  • Properties : Higher viscosity and thermal stability due to three hydroxyethyl groups, enhancing hydrogen bonding. Used in anti-wear coatings and as a protic ionic liquid (PIL) .

(2-Hydroxypropyl)ammonium Dihydrogen Orthoborate

  • Molecular Formula: C₃H₁₀BNO₄.
  • Key Difference : A hydroxypropyl substituent introduces steric hindrance, reducing ionic mobility but improving thermal stability (decomposition temperature >250°C) .

Phenyl Dihydrogen Orthoborate (CAS 4688-74-8)

  • Molecular Formula : C₆H₇BO₃.
  • Applications : Aromatic borate ester used in organic synthesis; lower solubility in polar solvents compared to hydroxyethyl analogs .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Applications
(2-Hydroxyethyl)ammonium orthoborate 68298-96-4 C₄H₁₂BNO₄ 148.95 1.2 343.2 Lubricants, ILs
Tri(2-hydroxyethyl)ammonium orthoborate 10220-75-4 C₆H₁₈BNO₆ 219.03 N/A N/A Anti-corrosion
Phenyl dihydrogen orthoborate 4688-74-8 C₆H₇BO₃ 137.93 N/A N/A Organic synthesis

Tribological Performance and Stability

Lubrication Efficiency

  • (2-Hydroxyethyl)ammonium orthoborate reduces friction by forming a transient boundary layer via adsorption of borate esters. However, its wear rate (10⁻⁵ mm³/Nm) is higher than halogenated ILs like [HMIM][TFSI] (10⁻⁶ mm³/Nm) due to abrasive wear .
  • Triethanolamine-based orthoborates exhibit lower friction coefficients (µ ≈ 0.08) but are prone to decomposition into amines and oxalic acid under high shear .

Thermal and Chemical Stability

  • Hydroxyethyl derivatives decompose at ~150°C, releasing NH₃ and forming borate esters .
  • Phenyl orthoborate shows superior thermal stability (>300°C) but poor hydrolytic resistance, limiting use in aqueous environments .

Research Findings and Industrial Relevance

  • Halogen-Free Advantage : (2-Hydroxyethyl)ammonium orthoborate avoids corrosive halides, making it suitable for environmentally sensitive applications .
  • Limitations : Symmetric cations with short alkyl chains (e.g., bis-hydroxyethyl) exhibit reduced lubrication efficiency compared to asymmetric or long-chain analogs .

Biological Activity

(2-Hydroxyethyl)ammonium dihydrogen orthoborate, commonly referred to as ammonium borate, is a compound with significant biological activity. This article reviews its biochemical properties, cellular effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

  • Molecular Formula : C₂H₇NO·BH₃O₃
  • Molecular Weight : 122.916 g/mol
  • CAS Number : 10220-75-4
  • Stereochemistry : Achiral

(2-Hydroxyethyl)ammonium dihydrogen orthoborate exhibits several biochemical properties that contribute to its biological activity:

PropertyDescription
SolubilitySoluble in water, facilitating its use in biological systems
StabilityMaintains stability under physiological conditions
Interaction with BiomoleculesForms stable complexes with proteins and enzymes, enhancing their activity

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling : Alters signaling pathways, affecting gene expression and metabolism.
  • Metabolic Pathways : Modulates enzyme activity, influencing metabolic flux and metabolite levels .
  • Dosage Effects : Exhibits beneficial effects at lower doses while higher doses may lead to toxicity .

The biological activity of (2-Hydroxyethyl)ammonium dihydrogen orthoborate is primarily mediated through its interaction with biomolecules:

  • Enzyme Interaction : Can inhibit or activate enzymes by binding to active sites or allosteric sites.
  • Gene Expression Modulation : Influences transcription factors, thereby altering gene expression patterns .

Case Studies

  • Toxicity Assessment : A study assessed the acute toxicity of ammonium borate in animal models, revealing an LD50 greater than 2000 mg/kg, indicating low acute toxicity .
  • Metabolic Impact : Research demonstrated that at optimal dosages, the compound enhances metabolic activity in liver cells while exhibiting adverse effects at elevated concentrations .

Transport and Distribution

The compound is distributed throughout the body following absorption:

  • Absorption Routes : Rapidly absorbed through oral and inhalation routes; dermal absorption is minimal .
  • Distribution Dynamics : Distributed evenly in body fluids with no evidence of accumulation; excreted primarily via urine within 24 hours post-exposure .

Subcellular Localization

The localization of (2-Hydroxyethyl)ammonium dihydrogen orthoborate within cells is crucial for its function:

  • Targeting Mechanisms : Directed to specific organelles through post-translational modifications, enhancing interaction with target biomolecules .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (2-Hydroxyethyl)ammonium dihydrogen orthoborate relevant to laboratory handling?

  • Methodological Answer : Key properties include:

  • Molecular formula : Reported as C₄H₁₂BNO₄ (MW: 148.95 g/mol) and C₄H₁₄BNO₅ (MW: 166.97 g/mol) , indicating potential inconsistencies in literature.
  • Density : Predicted as 1.199±0.06 g/cm³ .
  • Boiling point : Estimated at 343.2±48.0 °C .
  • Acidity (pKa) : ~8.81±0.43 , suggesting moderate basicity.
  • Handling : Use standard borate precautions (gloves, ventilation) due to potential hydrolysis or reactivity with acids .

Q. What synthetic routes are used to prepare (2-Hydroxyethyl)ammonium dihydrogen orthoborate?

  • Methodological Answer : Synthesized via esterification of boric acid with 2-hydroxyethylamine derivatives. Critical conditions include:

  • Molar ratios : Stoichiometric control of boric acid and ethanolamine to avoid byproducts like tris(2-hydroxyethyl)ammonium orthoborate .
  • Solvent-free synthesis : Heating at 80–100°C under reduced pressure to drive off water .
  • Purification : Recrystallization from ethanol or aqueous solutions to remove unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • NMR : Compare δ¹¹B chemical shifts (typically 10–20 ppm for borate esters) . For δ¹H, expect peaks for -NH and -OH groups (~5–6 ppm) and ethanolamine backbone (~3.5–4.0 ppm) .
  • IR : Confirm B-O stretching vibrations at 1350–1450 cm⁻¹ and O-H/N-H stretches at 3200–3500 cm⁻¹ .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What strategies optimize yield and purity in green synthesis approaches?

  • Methodological Answer :

  • Solvent-free mechanochemistry : Use ball milling to enhance reaction efficiency between boric acid and 2-hydroxyethylamine, reducing energy use .
  • Catalysis : Explore ionic liquids (e.g., choline chloride) to lower activation energy .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How to address inconsistencies in reported molecular formulas and properties?

  • Methodological Answer :

  • Elemental analysis : Verify C, H, N, and B content to resolve formula discrepancies (e.g., C₄H₁₂BNO₄ vs. C₄H₁₄BNO₅) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states, which may explain boiling point variations .
  • Collaborative validation : Compare data across multiple sources (e.g., CAS 68298-96-4 vs. 10220-75-4) to identify isomerism or synthesis artifacts .

Data Contradictions and Analysis

Property Reported Value (Source) Potential Resolution
Molecular FormulaC₄H₁₂BNO₄ vs. C₄H₁₄BNO₅ Confirm via HRMS or X-ray crystallography .
Molecular Weight148.95 g/mol vs. 166.97 g/mol Check hydration state or counterion presence.
Boiling Point343.2±48.0 °C vs. 159.9°C (MIPA analog) Differentiate between derivatives (e.g., MIPA vs. hydroxyethyl).

Safety and Regulatory Considerations

  • Toxicity : Limited data available; assume borate-related risks (e.g., reproductive toxicity) and follow OSHA guidelines .
  • Regulatory Status : Banned in cosmetics (EU) due to safety concerns; academic use requires institutional approval .

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